An In-depth Technical Guide to 4-Acetyl-4'-bromobiphenyl: Synthesis, Characterization, and Applications in Modern Chemistry
An In-depth Technical Guide to 4-Acetyl-4'-bromobiphenyl: Synthesis, Characterization, and Applications in Modern Chemistry
CAS Number: 5731-01-1
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Acetyl-4'-bromobiphenyl, a key building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and diverse applications. The content is structured to offer not just procedural details but also the underlying scientific principles and practical insights essential for its effective utilization in a laboratory and industrial setting.
Introduction to a Versatile Synthetic Intermediate
4-Acetyl-4'-bromobiphenyl is a biphenyl derivative characterized by an acetyl group at the 4-position and a bromine atom at the 4'-position. This unique bifunctional structure makes it a highly valuable intermediate in the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the acetyl group and the reactivity of the carbon-bromine bond towards various coupling reactions provide chemists with a versatile platform for molecular elaboration. Its applications span from the development of novel pharmaceuticals to the synthesis of advanced materials like liquid crystals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Acetyl-4'-bromobiphenyl is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5731-01-1 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | [1] |
| Appearance | White to pale brown solid/powder to crystal | [1][2][4] |
| Melting Point | 129-133 °C | [1][3][5] |
| Boiling Point | 372.1 ± 17.0 °C (Predicted) | [1] |
| Solubility | Soluble in Toluene | [1] |
| Storage | Sealed in a dry, room temperature environment | [1][5] |
Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of 4-Acetyl-4'-bromobiphenyl is the Friedel-Crafts acylation of 4-bromobiphenyl.[6] This electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the biphenyl backbone.
The Friedel-Crafts Acylation Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 4-bromobiphenyl. The para-position to the existing phenyl group is preferentially acylated due to steric hindrance at the ortho-positions.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-Acetyl-4'-bromobiphenyl.
Materials:
-
4-bromobiphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Benzene
Procedure: [6]
-
In a reaction flask under a nitrogen atmosphere, add anhydrous aluminum chloride (0.2 mol) and cover it with dichloromethane (150 ml).
-
Cool the mixture in an ice-salt bath.
-
Add a solution of acetyl chloride (0.2 mol) in dichloromethane (200 ml) dropwise to the cooled mixture.
-
To this solution, add a solution of 4-bromobiphenyl (0.1 mol) in dichloromethane (200 ml) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
After reflux, let the mixture stand at room temperature overnight under a nitrogen atmosphere.
-
Quench the reaction by carefully adding ice (50 g).
-
Separate the aqueous layer. Wash the organic layer twice with a saturated sodium chloride solution (50 ml).
-
Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent.
-
The crude product can be purified by crystallization from a 3:1 mixture of petroleum ether and benzene to yield the final product.
Optimization and Considerations
-
Stoichiometry of Lewis Acid: A stoichiometric amount of AlCl₃ is required as it forms a complex with the ketone product.
-
Temperature Control: Maintaining a low temperature during the initial addition of reagents helps to control the reaction rate and minimize side product formation.
-
Moisture-Free Conditions: The reaction is sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, anhydrous conditions are essential.
-
Purification: Recrystallization is a common and effective method for purifying the product. The choice of solvent system is critical for obtaining high purity crystals.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 4-Acetyl-4'-bromobiphenyl.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of 4-Acetyl-4'-bromobiphenyl is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone is a characteristic feature.
-
MS (Mass Spectrometry): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern.
Chromatographic Purity Assessment
-
TLC (Thin-Layer Chromatography): TLC is a quick and convenient method to monitor the progress of the reaction and to get a preliminary assessment of the product's purity.
-
GC (Gas Chromatography): Gas chromatography can be used to determine the purity of the compound, with purity levels often exceeding 98%.[2][4]
-
HPLC (High-Performance Liquid Chromatography): HPLC is a powerful technique for the quantitative analysis of the purity of 4-Acetyl-4'-bromobiphenyl.
Applications in Drug Discovery and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, and 4-Acetyl-4'-bromobiphenyl serves as a key intermediate in the synthesis of several important drug molecules.[8]
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The acetylbiphenyl moiety is a core component of some NSAIDs. The acetyl group can be a precursor to other functional groups or can be part of the final pharmacophore.
Precursor to Angiotensin II Receptor Antagonists (Sartans)
Derivatives of 4-bromobiphenyl are crucial for constructing the biphenyl core of "sartan" drugs, which are used to treat hypertension.[8] While 4-Acetyl-4'-bromobiphenyl is not a direct precursor, its chemical motifs are relevant to the synthesis of these complex molecules. The bromo- and acetyl- functionalities offer handles for further chemical transformations to build the intricate structures of these drugs.
Caption: Synthetic utility in drug discovery.
Role in Materials Science: Liquid Crystal Synthesis
The rigid, rod-like structure of the biphenyl unit makes 4-Acetyl-4'-bromobiphenyl and its derivatives excellent candidates for the synthesis of liquid crystals.[8] The acetyl and bromo groups can be modified to introduce long alkyl chains or other functionalities that promote the formation of mesophases.
For instance, the acetyl group can be a starting point for the introduction of an alkyl chain via reactions like the Wittig reaction followed by hydrogenation. The bromo group can be replaced with a cyano group, a common electron-withdrawing group in liquid crystal molecules, through reactions like the Rosenmund-von Braun reaction.
Chemical Reactivity and Further Transformations
The synthetic utility of 4-Acetyl-4'-bromobiphenyl stems from the distinct reactivity of its two functional groups.
Reactions at the Carbon-Bromine Bond
The C-Br bond is a versatile handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids is a powerful tool for creating more complex biaryl structures.[8]
-
Heck Reaction: Coupling with alkenes introduces vinyl groups.[8]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Cyanation: Introduction of a cyano group.
Reactions of the Acetyl Group
The acetyl group can undergo a variety of transformations:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol or completely to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).
-
Oxidation: The Baeyer-Villiger oxidation converts the ketone to an ester.
-
Alpha-Halogenation: The methyl group can be halogenated under acidic or basic conditions.
-
Condensation Reactions: The enolizable protons of the methyl group allow for aldol and Claisen-Schmidt condensations.
Caption: Reactivity of functional groups.
Safety and Handling
4-Acetyl-4'-bromobiphenyl is an irritant and is toxic to aquatic life with long-lasting effects.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Conclusion
4-Acetyl-4'-bromobiphenyl is a synthetically valuable compound with a well-defined set of physicochemical properties and a straightforward synthetic route. Its bifunctional nature allows for a wide range of chemical transformations, making it an important building block in the synthesis of pharmaceuticals and advanced materials. This guide provides the necessary technical information and practical insights for researchers and scientists to effectively utilize this versatile intermediate in their synthetic endeavors.
References
-
4-Acetyl-4-bromobiphenyl 5731-01-1 . Molbase. [Link]
-
4-ACETYL-4'-BROMOBIPHENYL . Gsrs. [Link]
-
Synthesis of 1-Acetyl-4'-bromo-biphenyl . PrepChem.com. [Link]
-
4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 . PubChem. [Link]
- Preparation of 4-bromobiphenyl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
